molecular formula C6H9F3N2OS B12354688 2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one

2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one

Cat. No.: B12354688
M. Wt: 214.21 g/mol
InChI Key: BSNGYEXDWXRCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring substituted with a methylsulfanyl group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one typically involves the condensation of acetyl ketene dithioacetals with ethyl polyfluorocarboxylates and diethyl oxalate in the presence of sodium hydride in diethyl ether at room temperature. This reaction yields β-dicarbonyl compounds with the ketene dithioacetyl fragment, which can be further cyclized to form the desired diazinane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, can significantly improve the yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms may also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the methylsulfanyl and trifluoromethyl groups makes the compound highly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one is unique due to its combination of a diazinane ring with both methylsulfanyl and trifluoromethyl substituents

Properties

Molecular Formula

C6H9F3N2OS

Molecular Weight

214.21 g/mol

IUPAC Name

2-methylsulfanyl-6-(trifluoromethyl)-1,3-diazinan-4-one

InChI

InChI=1S/C6H9F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h3,5,10H,2H2,1H3,(H,11,12)

InChI Key

BSNGYEXDWXRCFR-UHFFFAOYSA-N

Canonical SMILES

CSC1NC(CC(=O)N1)C(F)(F)F

Origin of Product

United States

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